Cas no 2228545-06-8 (tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate)
tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate
- 2228545-06-8
- EN300-1894646
- tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate
-
- Inchi: 1S/C17H30N4O3/c1-17(2,3)24-16(22)19-10-13(9-18)14-11-21(4)20-15(14)12-5-7-23-8-6-12/h11-13H,5-10,18H2,1-4H3,(H,19,22)
- InChI Key: OPHWIHXGILAAGQ-UHFFFAOYSA-N
- SMILES: O1CCC(C2C(=CN(C)N=2)C(CN)CNC(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 338.23179083g/mol
- Monoisotopic Mass: 338.23179083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 91.4Ų
tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894646-0.05g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 0.05g |
$1537.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-0.1g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 0.1g |
$1610.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-0.25g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 0.25g |
$1683.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-0.5g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 0.5g |
$1757.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-1.0g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1894646-2.5g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 2.5g |
$3585.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-5.0g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 5g |
$5304.0 | 2023-06-01 | ||
| Enamine | EN300-1894646-10.0g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 10g |
$7866.0 | 2023-06-01 | ||
| Enamine | EN300-1894646-1g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 1g |
$1829.0 | 2023-09-18 | ||
| Enamine | EN300-1894646-5g |
tert-butyl N-{3-amino-2-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-yl]propyl}carbamate |
2228545-06-8 | 5g |
$5304.0 | 2023-09-18 |
tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate
Research Brief on tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate (CAS: 2228545-06-8)
The compound tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate (CAS: 2228545-06-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of this carbamate derivative in the construction of pyrazole-based scaffolds, which are widely recognized for their diverse pharmacological properties. The presence of the oxan-4-yl group and the tert-butyl carbamate moiety in the molecular structure of this compound suggests its potential utility in modulating biological targets, particularly in the context of kinase inhibition and GPCR modulation. Researchers have employed advanced synthetic strategies, including multi-step organic transformations and catalytic methodologies, to optimize the yield and purity of this compound.
In vitro and in vivo evaluations of derivatives synthesized from tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate have demonstrated promising activity against a range of disease targets. Notably, preliminary data indicate its efficacy in models of inflammatory diseases and certain cancers, possibly due to its ability to interfere with key signaling pathways. Further mechanistic studies are underway to elucidate the precise molecular interactions and therapeutic potential of this compound and its analogs.
The integration of computational modeling and structure-activity relationship (SAR) studies has provided valuable insights into the optimization of this compound for enhanced bioavailability and target specificity. Recent publications have also explored its use in combination therapies, highlighting its synergistic effects with established drugs. These findings underscore the compound's versatility and its potential to contribute to the development of next-generation therapeutics.
In conclusion, tert-butyl N-{3-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropyl}carbamate represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and demonstrated biological activity warrant continued exploration, particularly in the context of personalized medicine and targeted drug delivery systems. Future research should focus on scaling up synthesis, improving pharmacokinetic properties, and expanding the scope of its therapeutic applications.
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